molecular formula C23H23ClFN5O2S B2425969 N-(2-chlorobenzyl)-1-[5-(4-fluorophenyl)pyrimidin-2-yl]piperidine-4-carboxamide CAS No. 1251699-37-2

N-(2-chlorobenzyl)-1-[5-(4-fluorophenyl)pyrimidin-2-yl]piperidine-4-carboxamide

Cat. No. B2425969
CAS RN: 1251699-37-2
M. Wt: 487.98
InChI Key: HXBTWSIZULLXFH-UHFFFAOYSA-N
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Description

“N-(2-chlorobenzyl)-1-[5-(4-fluorophenyl)pyrimidin-2-yl]piperidine-4-carboxamide” is a complex organic compound. It contains a piperidine ring, which is a common motif in many pharmaceuticals and other active compounds . The compound also contains a pyrimidine ring, which is a part of many important biomolecules, such as thiamine, uracil, thymine, and cytosine .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The chlorobenzyl and fluorophenyl groups are likely to have significant effects on the overall shape and properties of the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amide group could make it more soluble in polar solvents .

Scientific Research Applications

Anti-Angiogenic and DNA Cleavage Activities

Research has shown that certain piperidine carboxamide derivatives, including those related to N-(2-chlorobenzyl)-1-[5-(4-fluorophenyl)pyrimidin-2-yl]piperidine-4-carboxamide, exhibit significant anti-angiogenic and DNA cleavage activities. These compounds block blood vessel formation in vivo and show potential as anticancer agents due to their cytotoxic effects (Kambappa et al., 2017).

Nonaqueous Capillary Electrophoresis in Quality Control

Nonaqueous capillary electrophoresis has been developed as a method for separating related substances in quality control processes, including those related to piperidine carboxamide derivatives (Ye et al., 2012).

SAR Studies on Pyrimidine Portion

Structure-activity relationship (SAR) studies of the pyrimidine portion of similar compounds have been conducted to improve potential oral bioavailability, focusing on cell-based activity and gastrointestinal permeability (Palanki et al., 2000).

Analgesic Activity

N-(4-Tert-butylphenyl)-4-(3-chloropyridin-2-yl) piperazine-1-carboxamide (BCTC), a related compound, has shown potent analgesic activity. This research enriches the structural types of urea-based TRPV1 antagonists and contributes to the development of novel analgesics (Nie et al., 2020).

Synthesis of Key Intermediates in Inhibitors

The synthesis of key intermediates for inhibitors, like deoxycytidine kinase (dCK) inhibitors, involves processes such as conversion of dichlorofluoropyrimidine. This process is crucial for the production of potent dCK inhibitors (Zhang et al., 2009).

Discovery of Selective and Orally Efficacious Inhibitors

Research has led to the discovery of selective and orally efficacious inhibitors, such as substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides, with applications in cancer treatment (Schroeder et al., 2009).

Synthesis and Evaluation as Antidepressant and Nootropic Agents

Compounds like N′-[(1Z)-(substituted aromatic) methylidene] pyridine-4-carbohydrazides have been synthesized and evaluated for their antidepressant and nootropic activities, contributing to the development of CNS active agents (Thomas et al., 2016).

Metabolism in Chronic Myelogenous Leukemia Patients

The metabolism of antineoplastic tyrosine kinase inhibitors, including those similar to N-(2-chlorobenzyl)-1-[5-(4-fluorophenyl)pyrimidin-2-yl]piperidine-4-carboxamide, has been studied in chronic myelogenous leukemia patients. This research is crucial for understanding the metabolic pathways and potential side effects of such drugs (Gong et al., 2010).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s intended to be a pharmaceutical, it could act by interacting with specific proteins or enzymes in the body .

Future Directions

Future research on this compound could involve exploring its potential uses, such as in pharmaceuticals or materials science. Studies could also be conducted to determine its physical and chemical properties, as well as its safety profile .

properties

IUPAC Name

N-(3-chloro-2-fluorophenyl)-2-[6-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl]sulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23ClFN5O2S/c1-32-17-7-5-16(6-8-17)29-9-11-30(12-10-29)20-13-22(27-15-26-20)33-14-21(31)28-19-4-2-3-18(24)23(19)25/h2-8,13,15H,9-12,14H2,1H3,(H,28,31)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXBTWSIZULLXFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C3=CC(=NC=N3)SCC(=O)NC4=C(C(=CC=C4)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23ClFN5O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-chlorobenzyl)-1-[5-(4-fluorophenyl)pyrimidin-2-yl]piperidine-4-carboxamide

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